molecular formula C26H29N5 B2845495 1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine CAS No. 900278-04-8

1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine

Cat. No.: B2845495
CAS No.: 900278-04-8
M. Wt: 411.553
InChI Key: HDNMOEAUGMPIGR-UHFFFAOYSA-N
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Description

1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a piperazine ring and substituted with benzyl, isopropyl, and phenyl groups.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant antimicrobial activity . Therefore, it is plausible that this compound may also target microbial cells or enzymes involved in microbial metabolic pathways.

Mode of Action

Based on the antimicrobial activity of similar compounds , it can be hypothesized that this compound may interact with its targets, leading to inhibition of essential microbial processes, thereby exerting its antimicrobial effects.

Biochemical Pathways

Given the antimicrobial activity of similar compounds , it is plausible that this compound may interfere with essential microbial metabolic pathways, leading to inhibition of microbial growth and proliferation.

Result of Action

Based on the antimicrobial activity of similar compounds , it can be hypothesized that this compound may lead to inhibition of microbial growth and proliferation, thereby exerting its antimicrobial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Substitution Reactions:

    Coupling Reactions: The final step often involves coupling the substituted pyrazolo[1,5-a]pyrimidine with piperazine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride, isopropyl bromide, and phenylboronic acid in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Uniqueness

1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of benzyl, isopropyl, and phenyl groups, along with the piperazine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5/c1-20(2)24-17-25(30-15-13-29(14-16-30)19-21-9-5-3-6-10-21)31-26(28-24)23(18-27-31)22-11-7-4-8-12-22/h3-12,17-18,20H,13-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNMOEAUGMPIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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